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Introduction

ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor
(B1R), a key mediator in chronic pain and inflammation.[1][2][3] The B1R is typically expressed
at low levels in healthy tissues but is significantly upregulated in response to tissue injury and
inflammatory stimuli.[4] Its activation by des-Arg®-bradykinin, a metabolite of bradykinin,
contributes to the maintenance of inflammatory responses and pain sensitization.[4] ELN-
441958 exhibits high affinity for the human B1R, with a reported Ki of 0.26 nM.[1][3] Notably,
this compound displays significant species-dependent potency, with higher affinity for primate
B1 receptors compared to rodent receptors.[2] It has demonstrated efficacy in a primate model
of inflammatory pain and possesses favorable pharmacokinetic properties, including high oral
bioavailability in rats and rhesus monkeys.[1][2]

These application notes provide a summary of the available preclinical data for ELN-441958,
including dosage and administration information, pharmacokinetic parameters, and detailed
protocols for in vivo efficacy studies and in vitro assays.

Data Presentation
In Vitro Receptor Binding and Potency
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Species

Receptor

Assay

Parameter

Value (nM)

Human

Bradykinin B1

Radioligand

Binding (IMR-90 Ki

cells)

0.26

Human

Bradykinin B1

Calcium
Mobilization
(IMR-90 cells)

KB

0.12 £ 0.02

Rhesus Monkey

Bradykinin B1

Calcium

Mobilization

KB

0.24 +0.01

Rat

Bradykinin B1

Calcium

Mobilization

KB

15+04

Mouse

Bradykinin B1

Calcium

Mobilization

KB

14+4

Human

Bradykinin B2

Calcium
Mobilization
(IMR-90 cells)

>10,000

Data compiled from multiple sources.[1][2]

Preclinical Pharmacokinetics of ELN-441958

Oral
) Dose Cmax CL ]
Specie e (malk Tmax (gimL  t% (h) vd (LIhik Bioava
oute m m
s ) bt (h) )pg ‘ (L/kg) < ilabilit
y (%)
Rat v 10 - - 1.7 2.7 0.96 57
Rat PO 10 2 1.2 - - - -
Rhesus
Y, 10 - - 3.9 2.7 0.49 High
Monkey
Rhesus
PO 10 3.3 3.6 - - - -
Monkey
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3954905/
https://pubmed.ncbi.nlm.nih.gov/14557281/
https://www.benchchem.com/product/b1671178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Data compiled from MedchemExpress, citing Hawkinson JE, et al.[1]

Experimental Protocols

Protocol 1: Carrageenan-Induced Thermal Hyperalgesia
in Rhesus Monkeys

This protocol is based on the methodology used to demonstrate the in vivo analgesic efficacy
of ELN-441958.[1][2]

Objective: To assess the anti-hyperalgesic effect of ELN-441958 in a primate model of
inflammatory pain.

Materials:

ELN-441958

Vehicle for subcutaneous (s.c.) administration (e.g., sterile saline, or a formulation containing
DMSO, PEG300, and Tween-80, see Protocol 3)

Lambda-carrageenan (2% w/v in sterile saline)

Water bath maintained at 46°C

Male and female rhesus monkeys
Procedure:

o Acclimatization and Baseline Measurement: Acclimatize the monkeys to the experimental
setup. Measure the baseline tail-withdrawal latency by immersing the distal 3-5 cm of the tall
in a 46°C water bath. The latency is the time taken for the monkey to withdraw its tail. A cut-
off time (e.g., 20 seconds) should be established to prevent tissue damage.

 Induction of Hyperalgesia: Administer a subcutaneous injection of 0.1 mL of 2% carrageenan
into the terminal 3-5 cm of the tail to induce local inflammation and thermal hyperalgesia.

e Drug Administration: Administer ELN-441958 (e.g., 1, 3, or 10 mg/kg) or vehicle via
subcutaneous injection 30 minutes before the carrageenan injection.
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o Assessment of Thermal Hyperalgesia: Measure the tail-withdrawal latency at regular
intervals post-carrageenan injection (e.g., 30, 60, 120, 180, 240, and 300 minutes).

o Data Analysis: The anti-hyperalgesic effect is measured as an increase in the tail-withdrawal
latency compared to the vehicle-treated group. The EDso, the dose at which 50% of the
maximal effect is observed, can be calculated. For ELN-441958, the reported EDso in this
model is approximately 3 mg/kg s.c.[2]

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol describes a method to evaluate the antagonist activity of ELN-441958 at the B1
receptor.

Objective: To determine the potency of ELN-441958 in inhibiting agonist-induced calcium
mobilization in cells expressing the bradykinin B1 receptor.

Materials:

e IMR-90 human lung fibroblast cells (or other cell line endogenously or recombinantly
expressing the B1 receptor)

e Cell culture medium (e.g., DMEM with 10% FBS)

e Des-Argt°-kallidin (DAKD), a B1 receptor agonist

o ELN-441958

e Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
o Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:

e Cell Culture and Plating: Culture IMR-90 cells according to standard protocols. Plate the
cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
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» Dye Loading: On the day of the assay, remove the culture medium and load the cells with the
calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C),
according to the dye manufacturer's instructions.

o Compound Preparation: Prepare serial dilutions of ELN-441958 in assay buffer.

e Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the
different concentrations of ELN-441958 to the wells and incubate for a predetermined period
(e.g., 15-30 minutes) at room temperature or 37°C.

e Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a fixed
concentration of the B1 agonist DAKD (typically the ECso concentration) to all wells and
immediately measure the change in fluorescence, which corresponds to the change in
intracellular calcium concentration.

o Data Analysis: The antagonist effect of ELN-441958 is determined by the reduction in the
DAKD-induced calcium signal. The data are typically fitted to a four-parameter logistic
equation to determine the ICso, which can then be used to calculate the KB value using the
Cheng-Prusoff equation.

Protocol 3: Formulation of ELN-441958 for In Vivo
Administration

ELN-441958 is a poorly water-soluble compound, requiring a specific vehicle for in vivo
administration. The following are suggested solvent systems for achieving a clear solution.

Objective: To prepare a solution of ELN-441958 suitable for parenteral or oral administration in
preclinical studies.

Materials:
e ELN-441958
e Dimethyl sulfoxide (DMSO)

e PEG300
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Tween-80

Saline (0.9% NacCl)

20% SBE-B-CD in Saline

Corn Oil

Formulation Options:
e Aqueous Formulation 1:

o Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45%
Saline.

o Mix thoroughly after each addition.
o This formulation can achieve a solubility of > 2.5 mg/mL.[1]
e Aqueous Formulation 2 (with cyclodextrin):
o Add solvents in the following order: 10% DMSO, 90% (20% SBE-B-CD in Saline).
o Mix thoroughly after each addition.
o This formulation can also achieve a solubility of > 2.5 mg/mL.[1]
e Oil-based Formulation (for oral administration):
o Add solvents in the following order: 10% DMSO, 90% Corn Oil.
o Mix thoroughly after each addition.
o This formulation can achieve a solubility of > 2.5 mg/mL.[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to
aid dissolution.[1] The final concentration of DMSO should be kept as low as possible,
especially for long-term studies.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3954905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954905/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mandatory Visualizations
Signaling Pathway of Bradykinin B1 Receptor
Antagonism

Click to download full resolution via product page

Caption: ELN-441958 blocks B1R, inhibiting Ca2* mobilization and downstream inflammatory
signaling.

Experimental Workflow for In Vivo Efficacy Study
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Click to download full resolution via product page

Caption: Workflow for assessing ELN-441958 efficacy in a carrageenan-induced pain model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for ELN-441958 in
Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671178#eln-441958-dosage-and-administration-for-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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